molecular formula C16H13IO3 B1323965 3-Ethoxycarbonyl-3'-iodobenzophenone CAS No. 890098-41-6

3-Ethoxycarbonyl-3'-iodobenzophenone

Cat. No. B1323965
M. Wt: 380.18 g/mol
InChI Key: IUMGWSYCFOZKDR-UHFFFAOYSA-N
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Description

3-Ethoxycarbonyl-3’-iodobenzophenone is an organic compound with the formula C16H13IO3 . It is also known as ethyl 3- (3-iodobenzoyl)benzoate . It has a molecular weight of 380.18 and appears as a yellow solid .


Molecular Structure Analysis

The molecular structure of 3-Ethoxycarbonyl-3’-iodobenzophenone is represented by the formula C16H13IO3 . The InChI code for this compound is 1S/C16H13IO3/c1-2-20-16(19)13-7-3-5-11(9-13)15(18)12-6-4-8-14(17)10-12/h3-10H,2H2,1H3 .


Physical And Chemical Properties Analysis

3-Ethoxycarbonyl-3’-iodobenzophenone has a molecular weight of 380.18 . It is a yellow solid . The density of this compound is 1.557g/cm3 . It has a boiling point of 465.4ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Derivatives : 3-Ethoxycarbonyl-3'-iodobenzophenone is utilized in the synthesis of various derivatives. For instance, its role in the formation of 7-oxotetrahydrobenzo[b]thiophenes and subsequent transformations has been explored (Kharizomenova et al., 1984). This demonstrates its utility in creating complex molecular structures.

  • Chemical Reactivity : The compound's reactivity has been studied in the context of carboxylation reactions. It's been found effective in reactions with phenol and naphthols, contributing to the synthesis of hydroxybenzoic and hydroxynaphthoic acids (Suerbaev et al., 2015). This highlights its potential in pharmaceutical and chemical industries.

Applications in Pharmacology and Biology

  • Antitubulin Agents : Studies have identified derivatives of 3-Ethoxycarbonyl-3'-iodobenzophenone as potential antiproliferative agents, particularly in cancer research. For example, certain derivatives have shown significant inhibition of tubulin polymerization and cancer cell growth, pointing towards its therapeutic potential (Romagnoli et al., 2020).

Material Science and Environmental Applications

  • Carbon Nanofiber Grafting : The compound has been utilized in the grafting of vapor-grown carbon nanofibers, an important process in material science. This application is significant for developing advanced materials with enhanced properties (Baek et al., 2004).

  • Environmental Degradation Studies : It's involved in studies exploring the environmental degradation of certain compounds. For example, research on the metabolism of benzophenone derivatives has implications for understanding environmental impacts and degradation pathways (Watanabe et al., 2015).

properties

IUPAC Name

ethyl 3-(3-iodobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-2-20-16(19)13-7-3-5-11(9-13)15(18)12-6-4-8-14(17)10-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMGWSYCFOZKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641529
Record name Ethyl 3-(3-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxycarbonyl-3'-iodobenzophenone

CAS RN

890098-41-6
Record name Ethyl 3-(3-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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